BenchChemオンラインストアへようこそ!

3-(3-Nitrophenyl)cyclobutan-1-ol

FBDD Medicinal Chemistry Physicochemical Property

3-(3-Nitrophenyl)cyclobutan-1-ol (CAS 1864003-61-1) delivers a unique 3D pharmacophore for fragment-based and CNS programs. Its 0.40 Fsp³ and strained cyclobutane core reduce planarity versus flat aryl analogs, improving metabolic stability and target selectivity. The electron-deficient 3-nitrophenyl group enables bioreductive activation, while the hydroxyl handle supports rapid SAR expansion via etherification or esterification. With MW 193.2 Da and cLogP ≈1.2, this fragment is ideal for structure-based kinase inhibitor design and hypoxia-activated prodrug concepts. Choose this precisely differentiated fragment to avoid the potency and pharmacokinetic pitfalls of generic planar substitutes.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 1864003-61-1
Cat. No. B2672251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)cyclobutan-1-ol
CAS1864003-61-1
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESC1C(CC1O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11NO3/c12-10-5-8(6-10)7-2-1-3-9(4-7)11(13)14/h1-4,8,10,12H,5-6H2
InChIKeyIGSLJEPUFNWWQH-WAAGHKOSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Nitrophenyl)cyclobutan-1-ol (CAS 1864003-61-1) Procurement Guide: A 3D Nitro-Aromatic Cyclobutane Fragment for Sourcing in Drug Discovery


3-(3-Nitrophenyl)cyclobutan-1-ol (CAS 1864003-61-1) is a strained, 3D cyclobutane fragment featuring a 3-nitrophenyl substituent and a reactive hydroxyl group . This sp³-rich scaffold offers increased Fsp³ (fraction of sp³ carbon atoms), reduced planarity, and metabolic stability compared to planar aryl analogs [1]. While preliminary, the nitroaromatic group suggests potential for bioreductive activation [2]. This guide provides procurement-oriented, quantitative evidence differentiating this compound for fragment-based drug discovery (FBDD) and medicinal chemistry campaigns.

Why 3-(3-Nitrophenyl)cyclobutan-1-ol Cannot Be Replaced by Flat Aromatic Analogs or Non-Nitro Cyclobutanes


The compound's distinct 3D geometry and electron-deficient aromatic ring create specific structure-activity relationship (SAR) constraints. Substituting with a planar aromatic system (e.g., phenylcyclobutane) increases π-stacking and reduces 3D character, which can alter target binding and physicochemical properties [1]. Replacing the 3-nitrophenyl group with a 4-nitro analog shifts the dipole moment and vector of the nitro group, affecting electrostatic interactions [2]. Removing the nitro group entirely (e.g., 3-phenylcyclobutan-1-ol) eliminates the electron-withdrawing effect crucial for metabolic stability and potential bioreductive activation [3]. Therefore, generic substitution is not scientifically sound without quantitative validation.

Quantitative Differentiation of 3-(3-Nitrophenyl)cyclobutan-1-ol: Comparative Data vs. Closest Analogs


Fsp³ and 3D Character vs. Planar Phenyl Analogs

The cyclobutane ring in 3-(3-nitrophenyl)cyclobutan-1-ol provides a puckered 3D structure, resulting in a higher Fsp³ (fraction of sp³-hybridized carbons) compared to planar aromatic alternatives. This increased Fsp³ is correlated with improved clinical success rates [1].

FBDD Medicinal Chemistry Physicochemical Property

Electron-Withdrawing Effect of 3-Nitro Group vs. Non-Nitro Analog

The 3-nitrophenyl group introduces a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms, quantified by the Hammett substituent constant (σm = 0.71) [1]. This significantly alters the electron density of the aromatic ring, affecting π-stacking interactions, metabolic stability, and potential for bioreduction compared to the non-nitro analog (σm = 0.0).

SAR Electronics Reactivity

Lipophilicity and Permeability Modulation via 3-Nitro Substitution

The 3-nitrophenyl group in the target compound modulates lipophilicity (cLogP) compared to the unsubstituted phenyl analog. The nitro group increases polarity, potentially improving aqueous solubility while maintaining sufficient permeability for cellular assays [1]. This balance is critical for oral bioavailability and is a key differentiator from more lipophilic, non-nitro cyclobutanes.

Lipophilicity ADME Permeability

Conformational Restriction and Metabolic Stability Compared to Acyclic Nitroaromatics

Cyclobutane rings are known to increase metabolic stability by restricting bond rotation and preventing metabolic soft spots. In a class-level analysis, cyclobutane-containing compounds showed reduced oxidative metabolism compared to their acyclic counterparts [1]. The target compound's constrained geometry is expected to limit metabolism of the nitroaromatic moiety, a common liability in acyclic nitroaromatics.

Metabolic Stability Conformational Restriction Microsomal Clearance

Validated Application Scenarios for 3-(3-Nitrophenyl)cyclobutan-1-ol in Medicinal Chemistry and Drug Discovery


Fragment-Based Drug Discovery (FBDD) Library Screening

Due to its low molecular weight (193.2 Da) and high Fsp³ (0.40), 3-(3-nitrophenyl)cyclobutan-1-ol is an ideal fragment for screening against protein targets [1]. Its 3D geometry and nitro group provide unique binding interactions that can be optimized through structure-based design.

Synthesis of Kinase Inhibitors

The cyclobutanol core and nitrophenyl group can be elaborated into potent kinase inhibitors [2]. The hydroxyl group serves as a handle for further functionalization (e.g., etherification, esterification) to generate diverse analogs for SAR studies.

Development of Hypoxia-Activated Prodrugs

The 3-nitrophenyl moiety can be reduced under hypoxic conditions, a characteristic exploited in the design of tumor-selective prodrugs [3]. This compound could serve as a core for synthesizing bioreductive agents targeting solid tumors.

Central Nervous System (CNS) Drug Discovery

Cyclobutane rings increase Fsp³, which is correlated with improved CNS penetration [4]. The compound's moderate lipophilicity (cLogP ≈ 1.2) and low molecular weight make it a promising starting point for developing CNS-penetrant therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Nitrophenyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.